Home > Products > Screening Compounds P28825 > 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine -

4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-4974446
CAS Number:
Molecular Formula: C16H14N6
Molecular Weight: 290.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (TAS-116) []

    Compound Description: TAS-116 is a potent and selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. It exhibits oral bioavailability and demonstrates antitumor effects in xenograft mouse models. This compound emerged from structure-activity relationship (SAR) optimization efforts based on a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide scaffold. X-ray crystallography confirmed its unique binding mode within the N-terminal ATP binding site of HSP90. []

2. 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine []

    Compound Description: This compound is a hybrid molecule containing both pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine moieties. []

3. 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea []

    Compound Description: This compound acts as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target for treating psoriasis. It showed significant antipsoriatic effects in a K14-VEGF transgenic mouse model. This compound was discovered through structural optimization of a lead compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which exhibited moderate FLT3 inhibitory activity. []

4. 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives []

    Compound Description: This series of pyrazolo[3,4-d]pyrimidine and urea hybrids were investigated for their anticancer activity. Compound CBS-1 (a derivative within this series) demonstrated potent cytotoxicity against various cancer cell lines, surpassing doxorubicin in some instances. CBS-1 effectively inhibited cell cycle progression, induced apoptosis, activated caspase-3, and suppressed NF-κB and IL-6 activation in in vitro studies. Notably, CBS-1 displayed significant tumoricidal effects in a lung adenocarcinoma xenograft mouse model. []

5. (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) []

    Compound Description: CHMFL-FLT3-122 is a potent and orally available inhibitor of FLT3 kinase, designed based on the structure of the BTK kinase inhibitor ibrutinib. It exhibits potent antiproliferative activity against FLT3-ITD-positive AML cell lines and demonstrates significant selectivity over c-KIT kinase. In vivo, CHMFL-FLT3-122 shows good bioavailability, suppresses tumor growth in a xenograft model, and displays a favorable safety profile. []

6. (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) []

    Compound Description: Developed from the ibrutinib core, CHMFL-EGFR-202 acts as a potent irreversible inhibitor of EGFR, targeting both primary (L858R, del19) and drug-resistant (L858R/T790M) mutants. This compound exhibits a favorable selectivity profile, sparing INSR and IGF1R kinases. Crystallographic studies revealed its covalent binding to Cys797 within EGFR's "DFG-in-C-helix-out" inactive conformation. CHMFL-EGFR-202 effectively inhibits the growth of EGFR mutant-driven NSCLC cells in vitro and demonstrates in vivo efficacy in xenograft models with minimal toxicity. []

7. Pleuromutilin derivatives containing 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain []

    Compound Description: This series of compounds was synthesized as potential inhibitors of Staphylococcus aureus. They exhibited good in vitro antibacterial activity, with some derivatives showing efficacy comparable to tiamulin against methicillin-resistant S. aureus (MRSA). One notable compound demonstrated faster bactericidal kinetics than tiamulin, favorable pharmacokinetic properties, and no significant cytotoxicity in mammalian cells. []

8. 4-(Alkylamino)-1-beta-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidines []

9. 4,6-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine Acyclic Nucleosides []

    Compound Description: This study focuses on the chemical synthesis and biological evaluation of a series of acyclic α-[6-(1′-carbamoylalkylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thioalkylamide nucleosides. []

10. N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []

    Compound Description: This study investigates the hydrogen-bonding patterns and crystal structures of ten N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, categorizing them into hydrated and solvent-free forms. The study analyzes their supramolecular architectures, highlighting the role of hydrogen bonding in their crystal packing. []

11. 4-Alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives []

    Compound Description: This study reports a novel and efficient one-step synthetic method for preparing 4-alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives. []

Properties

Product Name

4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-imidazol-1-yl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

InChI

InChI=1S/C16H14N6/c1-12-2-4-13(5-3-12)9-22-16-14(8-20-22)15(18-10-19-16)21-7-6-17-11-21/h2-8,10-11H,9H2,1H3

InChI Key

MKAPZXAXLZITQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.